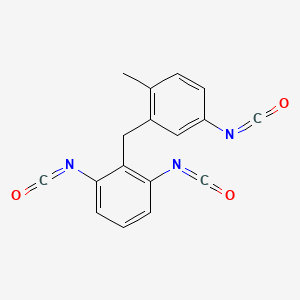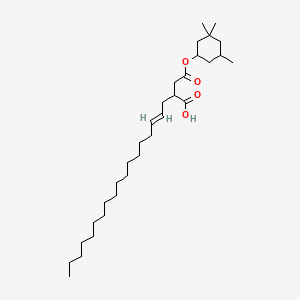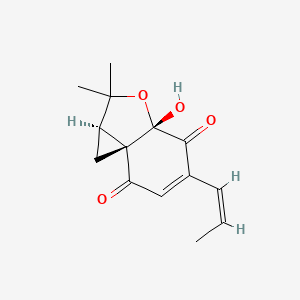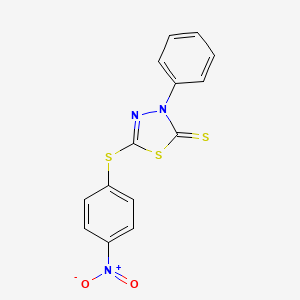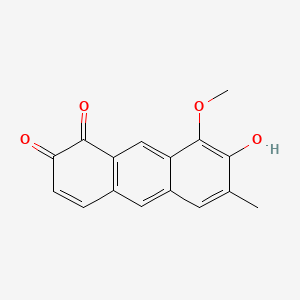
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes hydroxy, methoxy, and methyl substituents on the anthracenedione core. It has been identified in various natural sources, including the epidermal pigment of the marine worm Halla parthenopeia .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidation of hallachrome leucotriacetate with chromic acid to yield the desired anthraquinone derivative .
Industrial Production Methods
general methods for producing anthraquinone derivatives often involve the use of Friedel-Crafts acylation reactions, followed by various functional group modifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other reducing agents can be used for reduction reactions.
Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxy, methoxy, and methyl-substituted anthraquinone derivatives .
Scientific Research Applications
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Biology: The compound has been studied for its role in the pigmentation of marine organisms.
Industry: Anthraquinone derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: Another anthraquinone derivative with similar substituents.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: A related compound with additional hydroxy and hydroxymethyl groups.
1,2-Dimethoxyanthraquinone: A simpler derivative with two methoxy groups.
Uniqueness
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- is unique due to its specific arrangement of hydroxy, methoxy, and methyl groups, which confer distinct chemical and biological properties. Its role in natural pigmentation and potential antibacterial activity further highlight its uniqueness .
Properties
CAS No. |
38393-67-8 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-8-methoxy-6-methylanthracene-1,2-dione |
InChI |
InChI=1S/C16H12O4/c1-8-5-10-6-9-3-4-13(17)15(19)11(9)7-12(10)16(20-2)14(8)18/h3-7,18H,1-2H3 |
InChI Key |
FMNLMMVECPXEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C(=C1O)OC)C(=O)C(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


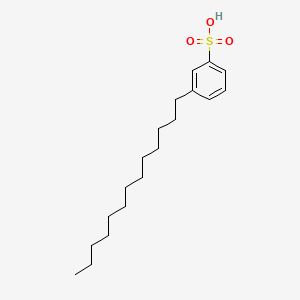
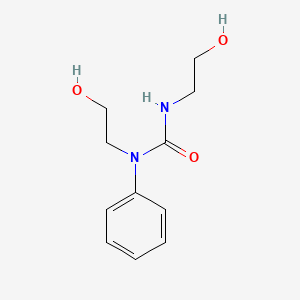

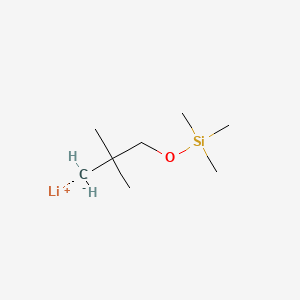
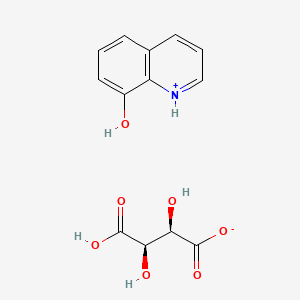


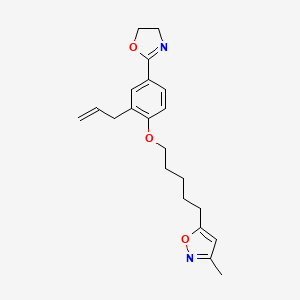
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)

